1-Allyltheobromine

Catalog No.
S3338771
CAS No.
2530-99-6
M.F
C10H12N4O2
M. Wt
220.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyltheobromine

CAS Number

2530-99-6

Product Name

1-Allyltheobromine

IUPAC Name

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3

InChI Key

BTFHIKZOEZREBX-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C

The exact mass of the compound 1-Allyltheobromine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Allyltheobromine is a functionalized purine alkaloid and a derivative of theobromine, a naturally occurring methylxanthine. As a member of the dimethylxanthine class, which includes theophylline and theobromine, it primarily functions as an adenosine receptor antagonist. The key structural feature is the replacement of a methyl group or hydrogen at the N1 position with an allyl group, which imparts distinct pharmacological and chemical properties compared to more common xanthines like caffeine and theobromine. This modification is critical for applications requiring specific receptor selectivity or a reactive handle for further chemical synthesis.

Substituting 1-Allyltheobromine with its parent compound, theobromine, or other common methylxanthines like caffeine or theophylline, is frequently unviable for targeted research. The N1-allyl group provides a specific steric and electronic profile that fundamentally alters receptor interaction, creating an A2-selective antagonist profile not present in the non-selective parent compounds. Furthermore, the allyl group's terminal double bond introduces a unique, reactive chemical handle for synthetic elaboration—a feature completely absent in theobromine and caffeine. This makes 1-Allyltheobromine a specific procurement choice for applications demanding either defined adenosine receptor selectivity or its use as a synthetic precursor.

Enhanced Potency and Selectivity for A2 vs. A1 Adenosine Receptors

In comparative studies of xanthine analogs, the substitution of a 1-methyl group (as in caffeine) with a 1-allyl group (as in 1-allyltheobromine) enhances antagonist potency at A2 adenosine receptors by approximately 7- to 10-fold, while having minimal effect on potency at the A1 receptor. This structural change converts the non-selective profile of caffeine and theophylline into a functionally A2-selective profile.

Evidence DimensionA2 vs. A1 Receptor Antagonist Potency
Target Compound Data7- to 10-fold increased potency at A2 receptors
Comparator Or BaselineCaffeine/Theophylline core structure (non-selective at A1/A2 receptors)
Quantified DifferenceInduces functional A2 receptor selectivity
ConditionsRadioligand binding assays in brain tissue.

For researchers requiring selective modulation of A2 adenosine receptor pathways without significant off-target effects at A1 receptors, this compound is a more precise tool than broadly acting xanthines.

Unique Synthetic Handle for Downstream Functionalization

The terminal double bond of the 1-allyl group serves as a specific and versatile reaction site for synthetic transformations. For example, it readily reacts with halogens like bromine and iodine to form adducts at the double bond or to facilitate cyclization into oxazolopurine structures. This reactive capability is absent in its parent compound, theobromine, as well as in caffeine and theophylline.

Evidence DimensionChemical Reactivity for Synthesis
Target Compound DataReactive terminal double bond enabling addition and cyclization reactions.
Comparator Or BaselineTheobromine and Caffeine (lacking a comparable reactive site for such transformations).
Quantified DifferenceEnables specific downstream synthetic routes not accessible with common methylxanthines.
ConditionsReaction with halogens (e.g., bromine, iodine).

This makes the compound a justified procurement choice as a starting material or scaffold for creating novel, more complex heterocyclic compounds and chemical probe libraries.

Improved Binding Affinity at A2B Adenosine Receptors vs. Theobromine

In radioligand displacement assays using human A2B receptors, 1-Allyltheobromine demonstrates a binding affinity (Ki) of 360 nM. This represents a 3.2-fold improvement in potency compared to its direct parent compound, theobromine, which has a Ki of 1,150 nM in the same assay system.

Evidence DimensionBinding Affinity (Ki) at Human A2B Receptors
Target Compound DataKi = 360 nM
Comparator Or BaselineTheobromine (Ki = 1,150 nM)
Quantified Difference3.2-fold higher affinity
ConditionsRadioligand displacement assay.

For studies specifically targeting the A2B receptor subtype, this compound provides a more potent pharmacological tool than the more common and less active parent compound, theobromine.

Selective Antagonism of A2 Adenosine Receptors in CNS Research

Based on its 7- to 10-fold higher potency at A2 receptors compared to A1, 1-Allyltheobromine is the right choice for studies aiming to isolate the effects of A2 receptor blockade from A1-mediated pathways, a level of precision not achievable with non-selective agents like caffeine.

Scaffold for Medicinal Chemistry and Synthesis of Novel Heterocycles

As a direct result of its reactive allyl group, this compound is a preferred starting material for synthetic chemists aiming to build libraries of functionalized xanthine analogs, such as fused oxazolopurines, for drug discovery and material science applications.

Pharmacological Probing of A2B Receptor-Mediated Pathways

With a 3.2-fold higher binding affinity than its parent compound theobromine, 1-Allyltheobromine serves as a more potent and efficient tool for investigating the physiological and pathological roles of the A2B adenosine receptor in cell-based assays and screening campaigns.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

220.09602564 g/mol

Monoisotopic Mass

220.09602564 g/mol

Heavy Atom Count

16

UNII

4JG7O04XYX

Other CAS

2530-99-6

Wikipedia

1-allyltheobromine

Dates

Last modified: 04-14-2024

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